molecular formula C13H11BrCl2N2O2 B1397215 5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester CAS No. 1033586-30-9

5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B1397215
CAS No.: 1033586-30-9
M. Wt: 378 g/mol
InChI Key: CEDFFAKCTATEAR-UHFFFAOYSA-N
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Description

5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C13H11BrCl2N2O2 and its molecular weight is 378 g/mol. The purity is usually 95%.
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Biological Activity

5-Bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

  • Molecular Formula : C13_{13}H11_{11}BrCl2_2N2_2O2_2
  • Molecular Weight : 378.05 g/mol
  • CAS Number : 1033586-30-9

Synthesis Overview

The compound can be synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. The synthesis often includes steps such as bromination and esterification, which are critical for obtaining the desired structure with high yield and purity.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that related pyrazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 1 to 50 µg/mL depending on the specific strain tested.

CompoundMIC (µg/mL)Target Organism
Compound A10Staphylococcus aureus
Compound B20Escherichia coli
5-Bromomethyl...25Klebsiella pneumoniae

Anti-inflammatory Activity

In addition to antimicrobial effects, pyrazole derivatives have been studied for their anti-inflammatory properties. For example, certain compounds have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on HDAC Inhibition :
    A recent study highlighted the potential of pyrazole derivatives in targeting histone deacetylases (HDACs), specifically HDAC6. The compound demonstrated significant inhibitory activity with an IC50_{50} value of 0.5 nM, indicating its potential use in cancer therapy by modulating gene expression related to cell cycle and apoptosis .
  • Acute Liver Injury Model :
    In a mouse model of acetaminophen-induced acute liver injury, a related pyrazole compound showed protective effects at a dose of 40 mg/kg, suggesting that structural analogs might also confer similar protective benefits against liver damage .

The precise mechanism of action for this compound remains under investigation. However, it is believed that its biological activity may be linked to its ability to interact with specific enzymes or receptors involved in inflammatory pathways and microbial resistance mechanisms.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including 5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester, exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. Research shows that modifications in the pyrazole structure can enhance its activity against specific cancer types .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs. These findings align with the broader class of pyrazole derivatives known for their therapeutic efficacy in treating inflammatory diseases .

Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, it may influence pathways like NF-kB and MAPK, which are crucial in inflammation and cancer progression .

Agrochemicals

Pesticidal Activity
In agricultural research, this compound has shown promise as a pesticide. Its structural characteristics allow it to interact effectively with target pests while minimizing toxicity to non-target organisms. Field trials have demonstrated its effectiveness against various insect pests and fungal pathogens .

Herbicidal Properties
Additionally, the compound is being explored for its herbicidal properties. Studies indicate that it can inhibit the growth of certain weed species without adversely affecting crop yields. This dual action makes it a valuable candidate for integrated pest management strategies .

Material Science

Polymer Chemistry
In material science, this compound is utilized as a building block in synthesizing novel polymers. Its bromomethyl group can participate in further chemical reactions to create functionalized polymers with specific properties tailored for applications in coatings and adhesives .

Nanocomposites
Moreover, research is ongoing into the use of this compound in developing nanocomposite materials. The incorporation of pyrazole derivatives into nanostructured materials can enhance their mechanical and thermal properties, making them suitable for advanced applications in electronics and aerospace engineering .

Summary Table of Applications

Application AreaSpecific Use CasesObservations
Medicinal ChemistryAntitumor activity; Anti-inflammatorySignificant cytotoxic effects
AgrochemicalsPesticidal and herbicidal activityEffective against pests and weeds
Material SciencePolymer synthesis; NanocompositesEnhanced mechanical properties

Properties

IUPAC Name

ethyl 5-(bromomethyl)-1-(2,6-dichlorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrCl2N2O2/c1-2-20-13(19)11-6-8(7-14)18(17-11)12-9(15)4-3-5-10(12)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDFFAKCTATEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)CBr)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrCl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A 2 L flask was charged with 44.6 g of 1-(2,6-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (133 mmol), 28.43 g of N-bromosuccinimide, 0.80 g of benzoyl peroxide and 1 L of carbon tetrachloride. The resulting solution was placed under a high intensity lamp for 2 hours. The resulting solution was allowed to cool to room temperature, filtered through a pad of celite. The filtrate was then concentrated in vacuo and the crude bromide was passed through a plug of silica using 40% EtOAc:hexane and recrystallized from heptane-ethanol to afford 5-bromomethyl-1-(2,6-dichlorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester was recovered as a tan solid (19.3 g, 38%); 1H NMR (400 MHz, CDCl3): δ 7.45 (m, 4H), 7.05 (s, 1H), 6.77 (s 0.2H starting material), 4.43 (q, J=7.07 Hz 2H), 4.27 (s, 2.16H), 2.14 (s, 0.6H starting material); 1.41 (t, J=7.07 Hz 3H), MS (ES): 399 [M+Na]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.